molecular formula C11H13N B13693608 3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)azetidine

3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)azetidine

Cat. No.: B13693608
M. Wt: 159.23 g/mol
InChI Key: LGNBNXMSARQXTF-UHFFFAOYSA-N
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Description

3-(Bicyclo[420]octa-1,3,5-trien-3-yl)azetidine is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)azetidine typically involves multiple steps starting from benzocyclobutene. One common method includes the reaction of benzocyclobutene with (2-bromo-vinyl)-benzene through a Grignard reaction, followed by further functionalization to introduce the azetidine ring . The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts. The process may also involve continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)azetidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)azetidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism by which 3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)azetidine exerts its effects involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The azetidine ring can participate in hydrogen bonding and other interactions, stabilizing the compound within the target site.

Comparison with Similar Compounds

Similar Compounds

  • Bicyclo[4.2.0]octa-1,3,5-trien-3-ylboronic acid
  • Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanol
  • 7-Bromobicyclo[4.2.0]octa-1,3,5-triene
  • Methyl bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate

Uniqueness

What sets 3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)azetidine apart from similar compounds is its azetidine ring, which imparts unique chemical reactivity and biological activity. This structural feature allows it to engage in a wider range of chemical reactions and interact with biological targets in ways that other similar compounds cannot.

Properties

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

3-(3-bicyclo[4.2.0]octa-1(6),2,4-trienyl)azetidine

InChI

InChI=1S/C11H13N/c1-3-9-5-10(4-2-8(1)9)11-6-12-7-11/h2,4-5,11-12H,1,3,6-7H2

InChI Key

LGNBNXMSARQXTF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C1C=CC(=C2)C3CNC3

Origin of Product

United States

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